molecular formula C9H14O3 B13174460 Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13174460
M. Wt: 170.21 g/mol
InChI Key: UMJCUNOLHVGFMR-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a unique 1-oxaspiro[2.3]hexane core with a methyl ester group at position 2 and two methyl substituents at position 3.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-8(2)4-9(5-8)6(12-9)7(10)11-3/h6H,4-5H2,1-3H3

InChI Key

UMJCUNOLHVGFMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with lithium diisopropylamide in an aprotic medium. This reaction leads to the formation of epoxy derivatives, which subsequently undergo isomerization to yield the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its ester functional group and spirocyclic structure. The ester group can undergo hydrolysis, releasing the active spirocyclic moiety, which can then interact with enzymes or receptors. The spiro linkage provides rigidity to the molecule, enhancing its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
This compound (Target Compound) Not explicitly provided Likely C9H14O3 ~170.2 (estimated) 5,5-dimethyl; methyl ester Higher steric hindrance due to dimethyl groups; potential for increased ring strain.
Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate 1936091-38-1 C10H16O3 184.23 5,5-dimethyl; ethyl ester Bulkier ester group may reduce solubility in polar solvents compared to methyl esters .
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 73039-87-9 C8H12O3 156.18 2-methyl; methyl ester Lower molecular weight and reduced steric effects compared to 5,5-dimethyl analog .
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate CID 131438670 C8H12O3 156.18 Hydroxyl group at position 5 Enhanced polarity and hydrogen-bonding capacity; potential for higher aqueous solubility .

Structural and Functional Insights

Spirocyclic Core Variations :

  • The 1-oxaspiro[2.3]hexane system is common across these compounds, but substituent positions (e.g., 5,5-dimethyl vs. 2-methyl) significantly alter steric and electronic properties. For example, the 5,5-dimethyl groups in the target compound likely increase ring strain and reduce conformational flexibility compared to the unsubstituted spirocyclic analogs .
  • The hydroxylated variant (CID 131438670) introduces a polar functional group, which may enhance bioavailability but reduce stability under acidic conditions .

Ester Group Impact :

  • Methyl esters (e.g., target compound) generally exhibit higher volatility and lower lipophilicity than ethyl esters (e.g., CAS 1936091-38-1). This difference could influence their utility in drug delivery or as synthetic intermediates .

Synthetic and Commercial Considerations :

  • Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1936091-38-1) is temporarily out of stock, suggesting challenges in large-scale synthesis or niche demand .
  • Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-87-9) shares a molecular formula with the hydroxylated analog but lacks polar groups, highlighting trade-offs between hydrophobicity and reactivity .

Biological Activity

Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O3C_{10}H_{16}O_3, with a molecular weight of 184.24 g/mol. The compound features a spiro-connected oxirane ring, which contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC10H16O3
Molecular Weight184.24 g/mol
CAS Number54922-90-6

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through covalent bonding. The highly reactive oxirane ring can form adducts with nucleophilic sites in proteins and nucleic acids, potentially leading to modulation of enzymatic activities and signaling pathways.

Interaction with Biomolecules

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds at active sites.
  • Receptor Modulation : It can potentially alter receptor activities by binding to receptor sites, affecting downstream signaling.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting potential protective effects against oxidative stress.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against certain strains of bacteria.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various biological models.
  • Antioxidant Activity : Its structural features suggest possible efficacy as an antioxidant, which could be beneficial in preventing cellular damage.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Study 2: Anti-inflammatory Potential

In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 3: Antioxidant Evaluation

The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated a dose-dependent ability to neutralize free radicals, indicating its potential utility in oxidative stress-related conditions.

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